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Application Notes and Protocols for Cell-Based Assays of Ombitasvir Antiviral Activity

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Compound of Interest		
Compound Name:	Ombitasvir	
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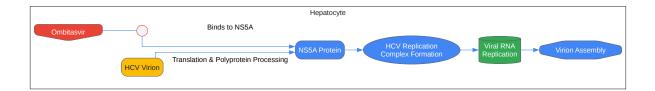
Introduction

Ombitasvir (formerly ABT-267) is a potent, direct-acting antiviral (DAA) agent developed for the treatment of chronic Hepatitis C virus (HCV) infection.[1][2] It is classified as an NS5A inhibitor, targeting the viral non-structural protein 5A, which is a critical component of the HCV replication complex.[3][4][5] Ombitasvir exhibits pan-genotypic activity, with particularly high potency in the picomolar range against several HCV genotypes.[6][7] This document provides detailed protocols for assessing the antiviral activity of Ombitasvir using cell-based HCV replicon assays, a standard method for evaluating anti-HCV compounds in a controlled laboratory setting.[8][9]

Mechanism of Action

Ombitasvir specifically inhibits the HCV NS5A protein.[1][4] While NS5A has no known enzymatic function, it is a multifunctional phosphoprotein essential for the HCV life cycle, playing crucial roles in both viral RNA replication and the assembly of new virus particles.[7][10] By binding to NS5A, **Ombitasvir** disrupts the formation and function of the viral replication complex, thereby blocking the amplification of the viral genome.[3][5]





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Caption: Mechanism of **Ombitasvir** action on the HCV replication cycle.

Quantitative Antiviral Activity of Ombitasvir

The potency of **Ombitasvir** is typically quantified by its half-maximal effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral replication in cell-based assays.

Table 1: In Vitro EC50 Values of Ombitasvir Against Wild-Type HCV Genotypes



HCV Genotype/Subtype	Replicon System	EC50 (pM)
1a-H77	Subgenomic Replicon	14.1
1b-Con1	Subgenomic Replicon	5.0
2a	Chimeric Replicon	12
2a (JFH-1)	Replicon	0.82
2b	Chimeric Replicon	4.3
3a	Chimeric Replicon	19
4a	Chimeric Replicon	1.7
5a	Chimeric Replicon	3.2
6a	Chimeric Replicon	366

Data compiled from multiple sources.[7][10][11][12]

Table 2: Impact of Resistance-Associated Variants (RAVs) on **Ombitasvir** Activity in Genotype 1a

NS5A Variant	Fold Change in EC50 vs. Wild-Type
M28V	58
L31V	243
H58D	135
M28T	>800
Q30R	>8,900
Y93C/S	>8,900
Y93H/N	>40,000

Data reflects activity in a genotype 1a replicon system.[10][11][13]



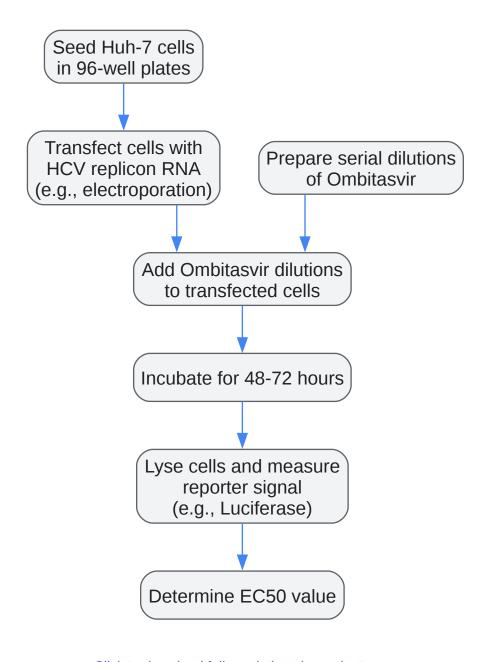


Application Note: HCV Replicon Assay for Antiviral Testing

Principle

The HCV subgenomic replicon system is the primary in vitro tool for evaluating the activity of anti-HCV compounds. [8][14] This system utilizes human hepatoma cells (typically Huh-7) that have been transfected with an engineered HCV RNA molecule (a replicon). [6][15] The replicon contains the HCV non-structural proteins necessary for RNA replication (including NS5A) but lacks the structural proteins, making it incapable of producing infectious virus particles. Replication efficiency is typically measured via a reporter gene, such as luciferase, that is incorporated into the replicon RNA. A decrease in reporter signal in the presence of a compound indicates inhibition of viral replication.





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Caption: General workflow for an HCV replicon-based antiviral assay.

Detailed Experimental Protocols Protocol 1: HCV Replicon Assay for Ombitasvir EC50 Determination

This protocol describes a transient assay to measure the antiviral activity of **Ombitasvir** against an HCV replicon in Huh-7 cells.[13][15]



Materials:

- Huh-7 human hepatoma cells
- Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1%
 Penicillin-Streptomycin, and non-essential amino acids
- HCV subgenomic replicon RNA (e.g., genotype 1b-Con1 with a luciferase reporter)
- Ombitasvir compound stock (in DMSO)
- Opti-MEM I Reduced Serum Medium
- Transfection reagent (e.g., Lipofectamine 2000) or electroporation system
- 96-well cell culture plates (white, solid-bottom for luminescence)
- Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
- Luminometer for plate reading

Procedure:

- · Cell Seeding:
 - The day before transfection, seed Huh-7 cells into a white, solid-bottom 96-well plate at a density of 1 x 10⁴ cells per well in 100 μL of complete DMEM.
 - Incubate overnight at 37°C with 5% CO2.
- Compound Preparation:
 - Prepare serial dilutions of **Ombitasvir** in complete DMEM. A typical final concentration range would span from low picomolar to high nanomolar.
 - Include a "no drug" (vehicle control, e.g., 0.5% DMSO) and "no cells" (background control) wells.
- Transfection:



- On the day of the experiment, dilute HCV replicon RNA and the transfection reagent separately in Opti-MEM according to the manufacturer's protocol.
- Combine the diluted RNA and reagent, incubate to allow complex formation.
- \circ Remove the old media from the cells and add 50 μL of the transfection complex to each well.
- Alternatively, for electroporation, follow the specific instrument protocol to transfect Huh-7 cells in suspension before plating.[15]

Treatment:

o Immediately after transfection, add 50 μ L of the prepared **Ombitasvir** dilutions to the appropriate wells. The final volume in each well should be 100 μ L.

Incubation:

- Incubate the plate for 72 hours at 37°C with 5% CO2.
- Luminescence Reading:
 - Equilibrate the plate and the luciferase assay reagent to room temperature.
 - Add luciferase reagent to each well according to the manufacturer's instructions (e.g., 100 μL per well).
 - Incubate for 5-10 minutes to ensure complete cell lysis and signal stabilization.
 - Measure the luminescence using a plate-reading luminometer.

Data Analysis:

- Subtract the average background reading (no cells) from all other readings.
- Normalize the data by setting the average vehicle control reading to 100% replication.
- Plot the percentage of inhibition against the log of Ombitasvir concentration.



 Calculate the EC50 value using a non-linear regression analysis (four-parameter variable slope).

Protocol 2: Cytotoxicity Assay

It is essential to confirm that the observed antiviral effect is not due to cytotoxicity. This can be run in parallel with the antiviral assay using mock-transfected or non-transfected cells.

Materials:

- Huh-7 cells
- Complete DMEM
- Ombitasvir compound stock
- 96-well cell culture plates (clear-bottom)
- Cytotoxicity assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

Procedure:

- Cell Seeding and Treatment:
 - Seed Huh-7 cells as described in Protocol 1.
 - Prepare and add the same serial dilutions of **Ombitasvir** to the cells.
 - Incubate for 72 hours at 37°C with 5% CO2.
- Viability Measurement:
 - Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
 - Add the reagent to each well as per the manufacturer's protocol.
 - Mix on an orbital shaker for 2 minutes to induce lysis.
 - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.



- Measure luminescence.
- Data Analysis:
 - Normalize the data by setting the vehicle control wells to 100% viability.
 - Plot the percentage of viability against the log of Ombitasvir concentration.
 - Calculate the CC50 (50% cytotoxic concentration). The therapeutic index can be calculated as CC50 / EC50. For **Ombitasvir**, the CC50 has been reported to be greater than 32 μM, indicating a very high therapeutic index.[7]

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